4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione
Description
Contextualization within 1,2,4-Triazole-3,5-dione (Urazole) Chemistry
The parent structure, 1,2,4-triazole-3,5-dione, commonly known as urazole (B1197782), is a five-membered heterocyclic compound containing three nitrogen atoms and two carbonyl groups. nih.gov Urazoles are derivatives of 1,2,4-triazolidine-3,5-dione and are recognized for their unique chemical properties and stability. nih.govchemimpex.com The urazole ring is a versatile scaffold used in the synthesis of a wide array of organic molecules. nih.gov
4-(4-Methoxy-phenyl)- nih.govscbt.comnasa.govtriazole-3,5-dione is specifically a 4-substituted urazole, where a 4-methoxyphenyl (B3050149) group is attached to the nitrogen atom at the 4-position of the urazole ring. This substitution is crucial as it significantly influences the electronic properties and reactivity of the molecule. The synthesis of such 4-aryl urazoles often involves a multi-step process starting from the corresponding aniline (B41778) derivative, in this case, p-anisidine. organic-chemistry.orgresearchgate.net A general pathway involves reacting the aniline with reagents like ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization to form the urazole ring. organic-chemistry.org
| Property | Description | Significance |
|---|---|---|
| Core Structure | 1,2,4-Triazolidine-3,5-dione ring system. | Provides a stable heterocyclic scaffold for derivatization. chemimpex.com |
| Functional Groups | Two amide/imide-like nitrogen atoms and two carbonyl groups. | Allows for hydrogen bonding and acts as reactive centers. nasa.gov |
| Acidity | The N-H protons are acidic, allowing for the formation of salts and N-alkylation. chemrxiv.org | Facilitates its use in polymer synthesis and as a functional group in materials. chemrxiv.org |
| Oxidation | Urazoles can be oxidized to the highly reactive triazolinediones (TADs). chemrxiv.org | The resulting N=N double bond makes TADs powerful reagents in cycloaddition reactions. chemrxiv.org |
Significance of Aromatic Urazole Derivatives in Organic Synthesis and Interdisciplinary Fields
Aromatic urazole derivatives, particularly their oxidized forms (4-aryl-1,2,4-triazoline-3,5-diones), are of paramount importance in organic synthesis. The phenyl-substituted analogue, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is renowned for being one of the most powerful dienophiles in Diels-Alder reactions. wikipedia.orguzhnu.edu.ua These reactions are fundamental for constructing six-membered rings, a common feature in many complex organic molecules. smolecule.com The high reactivity of PTAD allows it to participate in cycloadditions with a wide range of dienes, often under mild conditions. wikipedia.org
The reactivity of 4-(4-Methoxy-phenyl)- nih.govscbt.comnasa.govtriazole-3,5-dione is expected to be analogous to that of PTAD. The electron-donating methoxy (B1213986) group on the phenyl ring can modulate the electronic properties of the dienophile, influencing reaction rates and selectivity. Beyond Diels-Alder reactions, these compounds are known to participate in other significant transformations, including:
Ene Reactions: They can react with alkenes that have an allylic hydrogen in a process known as an ene reaction. researchgate.net
Oxidizing Agents: They can act as efficient oxidizing agents, for instance, in the conversion of 1,4-dihydropyridines to their corresponding pyridines. smolecule.comsigmaaldrich.com
Synthesis of Heterocycles: They serve as precursors for a variety of other heterocyclic systems through cycloaddition and subsequent transformations. smolecule.com
| Reaction Type | Description | Synthetic Utility |
|---|---|---|
| Diels-Alder Reaction | [4+2] cycloaddition with conjugated dienes. Aromatic triazolinediones are extremely reactive dienophiles. wikipedia.org | Formation of complex cyclic and bicyclic nitrogen-containing heterocycles. smolecule.com |
| Ene Reaction | Reaction with alkenes possessing an allylic hydrogen, forming a new C-C bond and shifting the double bond. researchgate.net | Functionalization of alkenes and introduction of the urazole moiety. |
| [3+2] Cycloaddition | Reaction with species like allylsilanes to form five-membered rings. smolecule.comsigmaaldrich.com | Stereoselective synthesis of substituted urazoles. smolecule.com |
| Dehydrogenation | Acts as an oxidizing agent to remove hydrogen from a substrate. smolecule.comsigmaaldrich.com | Aromatization of rings, such as converting dihydropyridines to pyridines. sigmaaldrich.com |
In interdisciplinary fields, the urazole scaffold is a recognized pharmacophore. nih.gov Derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities, and are investigated in medicinal chemistry for developing new therapeutic agents. nih.govnih.gov The presence of the methoxyphenyl group in 4-(4-Methoxy-phenyl)- nih.govscbt.comnasa.govtriazole-3,5-dione is also significant, as this moiety is found in numerous biologically active compounds. zsmu.edu.ua Furthermore, the reactivity and structural features of urazoles make them valuable in materials science for the development of specialty polymers and resins with enhanced thermal stability. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-7-4-2-6(3-5-7)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKXDICALFGJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione and Its Analogues
Synthesis of the 1,2,4-Triazole-3,5-dione Core Structure
The construction of the urazole (B1197782) framework is a critical step in the synthesis of 4-aryl- scienceopen.comresearchgate.nettriazole-3,5-diones. Modern synthetic methods focus on efficiency, sustainability, and the ability to introduce diverse substituents.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. scilit.com For the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones, several one-pot procedures have been developed, avoiding the isolation of intermediates.
One such approach involves the reaction of aniline (B41778) derivatives with ethyl chloroformate to form a carbamate intermediate. organic-chemistry.org This is followed by the addition of ethyl carbazate (B1233558) to generate a semicarbazide, which then undergoes cyclization to yield the desired urazole. organic-chemistry.org This three-step sequence performed in a single reaction vessel has been successfully applied to a variety of anilines, affording the corresponding 4-aryl urazoles in good yields. organic-chemistry.org
Another efficient one-pot synthesis utilizes the combination of triphosgene, substituted anilines, and ethyl carbazate in the presence of a base like cesium carbonate. In this process, the aniline reacts with triphosgene to generate an isocyanate in situ. Subsequent reaction with ethyl carbazate and cyclization of the resulting intermediate leads to the formation of the 4-substituted urazole. This method has been shown to be effective for a range of anilines, producing the desired products in moderate to good yields. researchgate.net
The yields for the synthesis of various 4-substituted-1,2,4-triazolidine-3,5-diones via a one-pot reaction of anilines with ethyl chloroformate and ethyl carbazate are presented in the table below. organic-chemistry.org
| Substituent (R) | Yield (%) |
| H | 85 |
| 4-CH3 | 92 |
| 4-OCH3 | 88 |
| 4-Cl | 82 |
| 4-NO2 | 75 |
| 2-NO2 | 65 |
| 2,4-dichloro | 78 |
Cyclization Reactions of Semicarbazide Derivatives
The cyclization of semicarbazide derivatives is a fundamental and widely used method for the synthesis of the 1,2,4-triazolin-5-one ring system, which forms the core of urazoles. nih.gov This approach typically involves the preparation of a semicarbazide intermediate, which is then induced to cyclize, usually under basic conditions.
In a typical procedure, a hydrazide is reacted with an isocyanate to form the corresponding semicarbazide derivative. nih.gov Subsequent treatment of the semicarbazide with an aqueous base, such as 2% sodium hydroxide, promotes an intramolecular cyclization to yield the 4,5-disubstituted-2H-1,2,4-triazol-3(4H)-one. nih.gov The nature of the substituents on the semicarbazide can influence the reaction conditions and the final product. researchgate.net For instance, the cyclization of semicarbazides derived from aryl isocyanates proceeds efficiently in alkaline media to afford 4-aryl urazoles. nih.gov
This method has been extensively used for the synthesis of a wide variety of urazole derivatives with diverse substitution patterns. The choice of the starting hydrazide and isocyanate allows for considerable molecular diversity in the final products.
Green Chemistry Protocols in Urazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. In the context of urazole synthesis, green chemistry principles have been applied to reduce the use of hazardous reagents and solvents.
A notable green approach is the use of diphenyl carbonate (DPC) as a phosgene substitute. organic-chemistry.org Phosgene and its derivatives are highly toxic and their use poses significant safety and environmental concerns. DPC, a stable and less hazardous solid, can serve as an effective carbonyl source for the synthesis of urazoles. organic-chemistry.org The reaction of amines with DPC can generate carbamates, which are key intermediates in urazole synthesis. researchgate.net This methodology avoids the use of isocyanates, which are also often derived from phosgene. researchgate.net
Furthermore, solvent-free reaction conditions represent another important green chemistry strategy. mdpi.com The synthesis of tetrasubstituted imidazoles has been successfully carried out on a silica gel/NaHSO4 support under microwave irradiation or classical heating without the use of a solvent. researchgate.net While this example is for a different heterocyclic system, the principle of solvent-free synthesis is applicable to urazole synthesis as well, aiming to reduce waste and energy consumption. Microwave-assisted synthesis, often performed under solvent-free conditions, has also been shown to be an efficient and mild method for the synthesis of substituted 1,2,4-triazoles, offering advantages such as shorter reaction times and high yields without the need for a catalyst. organic-chemistry.org
Stereoselective and Chiral Synthesis of Urazole Scaffolds
The development of stereoselective methods for the synthesis of chiral urazole scaffolds has garnered increasing interest due to the potential applications of these compounds in asymmetric catalysis and medicinal chemistry. scienceopen.comnih.gov A significant breakthrough in this area is the discovery and enantiocontrol of axially chiral urazoles. scienceopen.comnih.gov
Axial chirality arises from restricted rotation around a single bond, in this case, the N-aryl bond of the urazole. scienceopen.com An organocatalytic asymmetric tyrosine click-like reaction has been developed to synthesize these axially chiral urazoles with high yields and excellent enantioselectivity. scienceopen.comnih.gov This reaction utilizes a bifunctional organocatalyst to effectively discriminate between the two reactive sites on the triazolinedione precursor, thereby transferring the stereochemical information of the catalyst to the axial chirality of the urazole product. scienceopen.comnih.gov
Chiral derivatizing agents (CDAs) are another important tool in the context of chiral synthesis and analysis. wikipedia.orgnih.gov While not a direct synthetic method for the urazole scaffold itself, CDAs are crucial for determining the enantiomeric purity of chiral compounds. wikipedia.org They react with enantiomeric mixtures to form diastereomers, which can then be distinguished by techniques such as NMR spectroscopy. nih.govnih.gov The development of new and efficient CDAs is therefore complementary to the advancement of stereoselective synthesis methods for chiral urazoles.
Oxidation Pathways to 4-(4-Methoxy-phenyl)-scienceopen.comresearchgate.netrhhz.nettriazole-3,5-dione
The final step in the synthesis of 4-(4-methoxy-phenyl)- scienceopen.comresearchgate.nettriazole-3,5-dione is the oxidation of the corresponding urazole precursor, 4-(4-methoxyphenyl)-1,2,4-triazolidine-3,5-dione. This transformation is crucial as it generates the highly reactive azo group characteristic of triazolinediones.
Electrochemical Oxidation Studies of 4-Aryl-1,2,4-triazolidine-3,5-diones
Electrochemical methods offer a clean and efficient alternative to chemical oxidants for the conversion of urazoles to their corresponding triazolinediones. researchgate.net Cyclic voltammetry has been employed as a diagnostic tool to study the electrochemical oxidation of 4-(4-R-phenyl)-1,2,4-triazolidine-3,5-diones. researchgate.net
Studies have shown that the electrochemical oxidation of these urazoles generates the corresponding 4-(4-R-phenyl)-4H-1,2,4-triazole-3,5-diones. researchgate.net However, these electrochemically generated species can be unstable and may undergo further reactions, such as oxidative ring cleavage. researchgate.net The stability and reactivity of the generated triazolinedione are influenced by various parameters, including pH, the concentration of the urazole, the solvent, temperature, and the nature of the substituent on the phenyl ring. researchgate.net
The anodic oxidation of the urazole leads to the formation of the dione (B5365651), and the process can be reversible, as the dione can be reduced back to the urazole. researchgate.net The electrochemical data suggests a reduction mechanism for the triazolinediones that ultimately leads to the corresponding urazoles, with possible intermediates including the anion-radical (A•−), the dianion (A2−), the urazolyl radical (AH•), and the urazolide anion (AH−). researchgate.net
The table below summarizes the effect of scan rate on the peak currents for the electrochemical oxidation of a biseugenol, providing an example of the data obtained from cyclic voltammetry studies. Although not the specific compound of interest, it illustrates the type of data generated in such electrochemical investigations. semanticscholar.org
| Scan Rate (mV s⁻¹) | Ipa I (µA) | Ipc I (µA) | Ipa II (µA) | Ipc II (µA) |
| 10 | 1.8 | -1.5 | 1.1 | -1.0 |
| 25 | 3.0 | -2.5 | 1.8 | -1.7 |
| 50 | 4.5 | -3.8 | 2.8 | -2.6 |
| 75 | 5.8 | -4.9 | 3.6 | -3.4 |
| 100 | 7.0 | -5.9 | 4.4 | -4.1 |
Data adapted from a study on a different but structurally related compound to illustrate the principles of electrochemical analysis. semanticscholar.org
Oxidative Systems for Urazole to Triazolinedione Transformation (e.g., Oxone/SiO2/NaNO2)
The conversion of a 4-substituted urazole (a 1,2,4-triazolidine-3,5-dione) to its corresponding highly reactive 1,2,4-triazoline-3,5-dione is a critical oxidation step. acs.org While various oxidizing agents can accomplish this transformation, modern methodologies focus on mild, efficient, and heterogeneous systems to simplify purification and enhance substrate compatibility. researchgate.netcore.ac.uk
One such effective system utilizes Oxone (potassium peroxymonosulfate) in conjunction with additives under heterogeneous conditions. Research has demonstrated that a combination of Oxone and silica chloride (SiO2-Cl) in the presence of wet silica (SiO2) serves as an effective oxidizing agent for urazoles and bis-urazoles. researchgate.net This system facilitates the in situ generation of Cl+, which is believed to be the active oxidizing species. The reactions proceed under mild conditions, typically at room temperature in dichloromethane (B109758), and produce the desired triazolinediones in moderate to excellent yields. researchgate.net The heterogeneous nature of the silica support allows for easy removal of the reagents by simple filtration. researchgate.net
The effectiveness of this system is highlighted in the oxidation of various urazole derivatives. For instance, the transformation of 4-phenylurazole to 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) proceeds with high conversion and yield. researchgate.net
Table 1: Oxidation of Urazoles using Silica Chloride/Oxone System
| Entry | Substrate (Urazole) | Product (Triazolinedione) | Time (min) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Phenylurazole | 4-Phenyl-1,2,4-triazole-3,5-dione | 30 | 99 | 95 |
| 2 | 4-(4-Chlorophenyl)urazole | 4-(4-Chlorophenyl)-1,2,4-triazole-3,5-dione | 30 | 73 | 94 |
| 3 | 4-(4-Nitrophenyl)urazole | 4-(4-Nitrophenyl)-1,2,4-triazole-3,5-dione | 40 | 96 | 95 |
| 4 | 4-Methylurazole | 4-Methyl-1,2,4-triazole-3,5-dione | 30 | 99 | 99 |
Data sourced from a study on heterogeneous oxidation of urazoles. researchgate.net
Other oxidative methods have also been developed, such as the use of calcium hypochlorite (B82951), which can be employed in telescoped (one-pot) reaction sequences where the triazolinedione is generated in situ and consumed in a subsequent reaction. nih.gov
Introduction of the 4-Methoxyphenyl (B3050149) Moiety
The introduction of the specific 4-methoxyphenyl group onto the N-4 position of the triazole ring can be achieved through two primary strategic approaches: direct arylation of a pre-formed urazole ring or by utilizing 4-methoxyaniline as a foundational starting material for constructing the heterocyclic core.
N-arylation of nitrogen-containing heterocycles is a fundamental transformation in organic synthesis. For urazoles, this typically involves transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling reaction, for example, utilizes a copper catalyst to forge a C-N bond between an N-H containing substrate and an aryl boronic acid. researchgate.netorganic-chemistry.org This method is advantageous due to its relatively mild conditions and tolerance for a variety of functional groups. researchgate.net In this context, unsubstituted urazole could be coupled with 4-methoxyphenylboronic acid in the presence of a copper catalyst, such as copper(I) oxide or copper(II) acetate, and a suitable ligand to yield 4-(4-methoxyphenyl)urazole. organic-chemistry.org
General conditions for copper-catalyzed N-arylation of azoles often involve CuI and a diamine ligand, which are effective for coupling with both aryl iodides and bromides. nih.gov These methods have proven successful for a wide range of heterocycles, including triazoles, and are tolerant of various functional groups and hindered substrates. nih.gov
A highly efficient and common strategy for synthesizing N-4-aryl urazoles, including the 4-methoxyphenyl derivative, involves building the urazole ring system from a correspondingly substituted aniline. organic-chemistry.orgresearchgate.net This approach circumvents the need for a separate N-arylation step on the urazole core.
One effective one-pot method starts with an aniline derivative, such as 4-methoxyaniline. organic-chemistry.org The synthesis proceeds through a three-step sequence within a single reaction vessel:
Carbamate Formation: The aniline reacts with ethyl chloroformate in the presence of a base like triethylamine to form an intermediate carbamate. organic-chemistry.org
Semicarbazide Formation: The carbamate is then treated with ethyl carbazate to yield a semicarbazide derivative. organic-chemistry.orgresearchgate.net
Cyclization: Finally, the semicarbazide undergoes cyclization to form the desired 4-substituted 1,2,4-triazolidine-3,5-dione (urazole). organic-chemistry.org
This pathway is advantageous as it avoids the use of toxic reagents like isocyanates, proceeds under mild conditions, and simplifies the procedure by eliminating the need to isolate intermediates. organic-chemistry.org A variety of substituted anilines can be used, demonstrating the broad applicability of this method for generating a library of urazole analogues. organic-chemistry.orgresearchgate.net
Table 2: Synthesis of 4-Aryl Urazoles from Substituted Anilines
| Entry | Starting Aniline | Product (4-Aryl Urazole) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 4-Phenylurazole | 92 |
| 2 | 4-Chloroaniline | 4-(4-Chlorophenyl)urazole | 85 |
| 3 | 4-Methoxyaniline | 4-(4-Methoxyphenyl)urazole | 88 |
| 4 | 2-Nitroaniline | 4-(2-Nitrophenyl)urazole | 56 |
Data adapted from a study on the one-pot synthesis of 4-substituted urazoles. organic-chemistry.org
Design and Synthesis of Highly Functionalized Urazole Derivatives via Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful reaction in organic chemistry used to form unsaturated rings. wikipedia.org This technique has been successfully applied to the synthesis of highly functionalized urazole derivatives. researchgate.net The strategy involves preparing a urazole precursor bearing two terminal alkene functionalities, which then undergoes an intramolecular metathesis reaction catalyzed by a ruthenium complex, such as a Grubbs catalyst. researchgate.netorganic-chemistry.org
An efficient synthetic sequence begins with the allylation of a suitable urazole precursor. researchgate.net The resulting di-allylated intermediate can then be subjected to RCM. The driving force for the reaction is often the formation of volatile ethylene gas, which shifts the equilibrium toward the cyclic product. organic-chemistry.org The choice of catalyst is crucial; second-generation ruthenium-carbene complexes containing N-heterocyclic carbene ligands are often more effective, especially for more substituted alkenes. researchgate.net
This methodology allows for the construction of novel, oxygenated urazole derivatives. researchgate.net For example, a di-allylated urazole can be cyclized via RCM to form a fused bicyclic system. Subsequent hydrogenation of the newly formed double bond can provide access to saturated, functionalized urazole frameworks. researchgate.net These complex structures are difficult to assemble using conventional methods and may have applications in medicinal chemistry. researchgate.net
Mechanistic Insights and Chemical Reactivity of 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione
Reactivity as a Dienophile in Cycloaddition Reactions
The electron-deficient nature of the azo bridge in 4-(4-methoxy-phenyl)- Current time information in Abuja, NG.acgpubs.orgmphu.edu.uatriazole-3,5-dione makes it a powerful electrophile and an exceptional dienophile for cycloaddition reactions. This reactivity is largely analogous to that of PTAD, which is recognized as one of the most reactive dienophiles in organic synthesis. nih.gov
Diels-Alder Reactions and Hetero-Diels-Alder Reactions
4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) is a potent dienophile that engages in rapid Diels-Alder reactions with a wide array of conjugated dienes. researchgate.net These reactions are classified as hetero-Diels-Alder reactions, as the dienophile contains heteroatoms (nitrogen) in the reacting pi-system. The reactions typically proceed quickly, even at room temperature, to form stable [4+2] cycloadducts. acgpubs.org The high reactivity is attributed to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the N=N bond within the triazoledione (B1667160) ring. nih.gov
The methoxy (B1213986) substituent on the phenyl ring of 4-(4-methoxy-phenyl)- Current time information in Abuja, NG.acgpubs.orgmphu.edu.uatriazole-3,5-dione is expected to modulate this reactivity through electronic effects, but the fundamental capability for rapid [4+2] cycloaddition remains. These reactions are valuable for the synthesis of various nitrogen-containing bicyclic compounds. acgpubs.org For instance, PTAD reacts readily with cyclic dienes like cyclopentadiene (B3395910) and 1,3,5-cycloheptatriene, showcasing its broad applicability in forming complex molecular architectures. researchgate.net
[3+2] Cycloaddition Reactions with Allylsilanes
While 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) is known to participate in [3+2] cycloaddition reactions with certain substrates, specific research detailing its reaction with allylsilanes is not extensively documented in the scientific literature. acgpubs.orgresearchgate.net In a formal [3+2] cycloaddition, PTAD has been shown to react with oxazole (B20620) derivatives, which involves a ring-opening of the oxazole. researchgate.net However, the direct cycloaddition with the carbon-carbon double bond of allylsilanes appears to be an area that has not been a primary focus of reported research. Generally, electrophilic additions to allylsilanes, often promoted by Lewis acids, result in attack at the γ-position relative to the silyl (B83357) group, leading to substitution rather than cycloaddition.
Role as an Oxidizing and Dehydrogenating Agent
Beyond its utility in cycloaddition, the triazoledione moiety also functions as an effective oxidizing and dehydrogenating agent, capable of facilitating transformations such as the aromatization of heterocyclic rings.
Oxidation of Thiols to Disulfides
The application of 4-(4-methoxy-phenyl)- Current time information in Abuja, NG.acgpubs.orgmphu.edu.uatriazole-3,5-dione or its parent compound, PTAD, for the direct oxidation of thiols to disulfides is not a commonly reported transformation in the chemical literature. While the conversion of thiols to disulfides is a fundamental reaction in organic and biological chemistry, various other reagents and methods are typically employed for this purpose. tubitak.gov.trbiolmolchem.com The existing research on triazole-thiol chemistry predominantly focuses on the synthesis and modification of the triazole-thiol compounds themselves, rather than the use of triazolediones as external oxidants for thiols. mphu.edu.ua
Synthesis of Pyridine (B92270) Derivatives from Dihydropyridines
4-Substituted-1,2,4-triazole-3,5-diones have been identified as highly effective reagents for the oxidative aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine derivatives. This transformation is significant as it mimics the metabolic oxidation of 1,4-DHP drugs in the body. The reaction proceeds under mild conditions, typically in a solvent like chloroform (B151607) at room temperature, and provides the desired pyridine products in good to excellent yields.
A key advantage of this method is the simple workup procedure. The reduced form of the reagent, 4-phenylurazole, is insoluble in the reaction medium and can be easily recovered by filtration. This recovered urazole (B1197782) can then be re-oxidized back to the triazoledione, making the reagent recyclable. The reaction is generally fast, often completing within minutes, and tolerates a variety of substituents at the 4-position of the dihydropyridine (B1217469) ring.
| Entry | Substrate (1,4-DHP) | R Group | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | C₆H₅ | 5 | 98 |
| 2 | Diethyl 2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-ClC₆H₄ | 5 | 96 |
| 3 | Diethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-MeC₆H₄ | 10 | 95 |
| 4 | Diethyl 2,6-dimethyl-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-MeOC₆H₄ | 10 | 95 |
| 5 | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-NO₂C₆H₄ | 10 | 94 |
| 6 | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-NO₂C₆H₄ | 10 | 94 |
| 7 | Diethyl 2,6-dimethyl-4-(2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2-Furyl | 15 | 92 |
| 8 | Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | H | 15 | 90 |
Bioconjugation Chemistry of 4-(4-Methoxy-phenyl)-Current time information in Abuja, NG.acgpubs.orgmphu.edu.uatriazole-3,5-dione Analogues
Analogues of 4-phenyl-1,2,4-triazole-3,5-dione are valuable reagents in bioconjugation, particularly for the selective modification of tyrosine residues in peptides and proteins. The reaction involves the electron-rich phenolic side chain of tyrosine acting as a nucleophile towards the electrophilic triazoledione. The 4-(4-methoxy-phenyl) derivative has been specifically studied in this context.
The conjugation reaction can proceed through two proposed mechanisms: a traditional SEAr-type (electrophilic aromatic substitution) pathway or an ene-type mechanism. Research has shown that the reaction is highly dependent on the solvent and the presence of catalysts. Non-aqueous solvent systems, such as acetonitrile (B52724), have proven to be more effective than aqueous buffers, where hydrolysis of the triazoledione is a competing and rapid process. Interestingly, catalytic amounts of water in acetonitrile can enhance the reaction rate, whereas larger amounts act as a competing nucleophile. The choice of catalyst also plays a crucial role in the efficiency of the conjugation.
| Catalyst | Conversion (%) |
|---|---|
| No Catalyst | 16 |
| HFIP | 48 |
| TFA | 15 |
| Sc(OTf)₃ | 16 |
| Zn(OTf)₂ | 17 |
| Cs₂CO₃ | 57 |
| Pyridine | 15 |
Data represents conversion after a set time in acetonitrile. HFIP = Hexafluoro-2-propanol, TFA = Trifluoroacetic acid, Sc(OTf)₃ = Scandium(III) triflate, Zn(OTf)₂ = Zinc triflate, Cs₂CO₃ = Caesium carbonate.
Selective Conjugation with Amino Acid Residues (e.g., Tyrosine Phenolic Side Chains)
A significant application of 4-aryl- tandfonline.comtandfonline.commdpi.comtriazole-3,5-diones is their chemoselective reaction with the phenolic side chain of tyrosine residues in peptides and proteins. This "tyrosine-click" reaction is a powerful tool for bioconjugation due to its high selectivity and rapid reaction rates under mild, aqueous conditions. The reaction proceeds via an electrophilic substitution on the electron-rich phenol (B47542) ring of tyrosine.
The conjugation is attractive for several reasons: it is highly chemoselective for tyrosine, tolerates a wide pH range, and the resulting conjugate is stable. This stability is a notable advantage over other linkages, such as those formed with maleimides, which can be less robust. The reaction has been successfully used to create antibody-drug conjugates and for protein PEGylation.
However, a competing reaction is the hydrolysis of the PTAD moiety, which can be rapid, especially for derivatives with electron-withdrawing substituents. This has led to investigations into strategies to mitigate hydrolysis and optimize conjugation efficiency.
Non-Aqueous Bioconjugation Strategies
To overcome the challenge of rapid hydrolysis of reactive PTAD derivatives in aqueous media, non-aqueous bioconjugation strategies have been developed. These strategies are particularly important for PTADs with electron-deficient substituents, which are more susceptible to hydrolysis but are also of interest for applications such as 19F-MRI and PET imaging.
Research has shown that solvents like acetonitrile (MeCN) can enhance the stability of PTAD derivatives compared to more polar aprotic solvents like DMSO and DMF. A successful non-aqueous system has been developed using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a catalyst in dichloromethane (B109758) (DCM) as the solvent. This system has proven effective for the conjugation of electron-deficient PTAD derivatives to tyrosine, yielding good results where aqueous reactions were unsuccessful. researchgate.net The choice of solvent is critical, as it must solubilize the reactants while minimizing unfavorable interactions that could impede the reaction.
| Solvent System | Catalyst | Outcome for Electron-Deficient PTADs | Reference |
| Dichloromethane (DCM) | HFIP | Satisfactory to good yields (54-79%) | researchgate.net |
| Acetonitrile (MeCN) | Various | Unsuccessful conjugation | researchgate.net |
Influence of Electronic Substituent Effects on Reactivity and Hydrolytic Stability
The electronic nature of the substituent on the phenyl ring of 4-phenyl- tandfonline.comtandfonline.commdpi.comtriazole-3,5-dione has a profound impact on both its reactivity towards target molecules like tyrosine and its stability against hydrolysis. Electron-withdrawing groups increase the electrophilicity of the triazoledione ring, which can enhance its reactivity in conjugation reactions. However, this increased electrophilicity also makes the compound more susceptible to nucleophilic attack by water, leading to faster hydrolysis.
Conversely, electron-donating groups, such as the methoxy group in 4-(4-methoxy-phenyl)- tandfonline.comtandfonline.commdpi.comtriazole-3,5-dione, decrease the electrophilicity of the ring. This results in increased hydrolytic stability, making the compound easier to handle and allowing for longer observation of catalytic activity in conjugation reactions. tandfonline.com However, the reduced reactivity may necessitate the use of catalysts or more forcing conditions to achieve efficient conjugation. A study of various para-substituted PTAD derivatives highlighted this trade-off between reactivity and stability, underscoring the need to carefully select substituents based on the desired application and reaction conditions. researchgate.net
Reactions with Phosphorus Ylides Derived from Urazoles
Phosphorus ylides are important reagents in organic synthesis, most famously used in the Wittig reaction. The synthesis of stable phosphorus ylides derived from 4-aryl urazoles, the precursors to 4-aryl- tandfonline.comtandfonline.commdpi.comtriazole-3,5-diones, has been reported. These ylides can be prepared through a one-pot, three-component reaction of a 4-aryl urazole, triphenylphosphine (B44618), and a dialkyl acetylenedicarboxylate. tandfonline.com
This reaction proceeds by the initial addition of triphenylphosphine to the acetylenic ester, forming a zwitterionic intermediate. This intermediate is then protonated by the acidic N-H of the urazole. The resulting vinyltriphenylphosphonium salt is unstable and undergoes a Michael addition to form the stable phosphorus ylide. eurekaselect.com The resulting crystalline phosphorus ylides are obtained in nearly quantitative yields. tandfonline.com
The structure of these ylides has been studied, and dynamic NMR effects have been observed, indicating restricted rotation around the carbon-carbon partial double bond due to conjugation. While these stabilized ylides can participate in intramolecular Wittig reactions, their intermolecular reactivity is generally limited to highly electron-poor carbonyl compounds. eurekaselect.com
Catalytic Applications in Organic Transformations (e.g., Laccase-catalyzed oxidative coupling)
Laccases are multi-copper enzymes that act as environmentally friendly catalysts for oxidation reactions, using molecular oxygen as the oxidant and producing water as the only byproduct. researchgate.netnih.gov These enzymes can catalyze the aerobic oxidation of 4-substituted urazoles, including 4-aryl urazoles, to their corresponding highly reactive 1,2,4-triazole-3,5-diones.
This enzymatic oxidation provides a green and mild method for generating the triazoledione in situ. For instance, laccase from Trametes versicolor has been used in a phosphate (B84403) buffer solution at ambient temperature to oxidize 4-substituted urazoles, which then undergo cross-coupling reactions with sodium arylsulfinates to produce arylsulfonyl-1,2,4-triazolidine-3,5-diones in good yields. researchgate.netdntb.gov.ua
Structure Activity Relationship Sar and Structural Analysis of 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione Derivatives
Impact of Substituent Variation on Chemical Reactivity Profiles
The 4-aryl- acgpubs.orgbohrium.comresearchgate.nettriazole-3,5-dione core is renowned for its high reactivity, particularly as a potent dienophile in cycloaddition reactions. acgpubs.orgbohrium.comuzhnu.edu.ua These compounds, including the phenyl analogue (PTAD), readily participate in Diels-Alder reactions with a variety of dienes, a characteristic attributed to the electron-deficient nature of the N=N bond within the triazole ring. acgpubs.orgresearchgate.net This reactivity makes them valuable reagents in organic synthesis for creating complex heterocyclic structures. acgpubs.orgbohrium.comuzhnu.edu.ua
The chemical reactivity of the triazoledione (B1667160) ring is significantly modulated by the nature of the substituent at the N-4 position. The 4-methoxyphenyl (B3050149) group in the title compound acts as an electron-donating group through resonance, which influences the electron density of the triazoledione core. This electronic effect can alter the rate and selectivity of its cycloaddition reactions compared to derivatives with electron-withdrawing groups on the N-4 aryl ring. For instance, studies on related 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) have extensively documented its high reactivity in capturing dienes, and variations in the electronic character of the phenyl ring directly impact the dienophile's activity. researchgate.net Furthermore, the reactivity of the C-N bonds in Diels-Alder adducts of triazolediones has been explored in mechanochemistry, where the weaker C-N bond, compared to a C-C bond, influences the susceptibility of the adduct to undergo a retro-Diels-Alder reaction under mechanical stress. nycu.edu.tw
Correlation between Molecular Structure and Observed Biological Activity Trends
The biological profile of 1,2,4-triazole (B32235) derivatives is intrinsically linked to their molecular architecture. The spatial arrangement of substituents, electronic properties, and the capacity for hydrogen bonding are critical factors that govern interactions with biological targets. mdpi.com
In structural studies of related compounds, such as 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, the methoxy (B1213986) phenyl ring is shown to be non-coplanar with the triazole ring. nih.gov This twisted conformation is a common structural feature in 4-aryl-1,2,4-triazoles and is significant for how the molecule presents itself to a biological receptor or enzyme active site. mdpi.comnih.gov The electron-donating nature of the methoxy group can enhance the hydrogen bonding capacity of the triazole core's nitrogen atoms, potentially strengthening interactions with biological targets.
The substituent at the N-4 position of the 1,2,4-triazole ring plays a defining role in the molecule's biological activity. Structure-activity relationship (SAR) studies across various series of 1,2,4-triazole derivatives have consistently shown that modifications at this position lead to significant changes in potency and selectivity.
For example, in a series of 1,2,4-triazoline Schiff bases, a 4-hydroxy-3-methoxyphenyl moiety at the N-4 position was found to be essential for potent antibacterial activity. mdpi.com In another study on 1,2,4-triazole-3-thione derivatives designed as metallo-β-lactamase inhibitors, the presence of an aryl group as part of the N-4 substituent was important for inhibitory activity. nih.gov These findings underscore the critical nature of the N-4 substituent in orienting the molecule within a binding site and establishing key interactions. The size, electronics, and conformational flexibility of this group are all crucial parameters in the design of potent triazole-based agents.
The following table summarizes findings on how different substituents at the N-4 aryl position of various 1,2,4-triazole cores influence their biological activity.
| N-4 Aryl Substituent | Triazole Core Structure | Observed Biological Activity | Reference |
|---|---|---|---|
| 4-Phenoxy | 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Broad-spectrum antibacterial activity | nih.gov |
| 4-Hydroxy-3-methoxy | 1,2,4-Triazoline Schiff base | Strong antibacterial effect | mdpi.com |
| Various electron-withdrawing groups (Cl, Br, F, NO₂) | 1,3,4-Thiadiazole bearing 1,2,4-triazolo[1,5-a]pyrimidine | Enhanced antifungal activity | nih.gov |
| Aryl group within a thioether chain | 1,2,4-Triazole-3-thione | Important for metallo-β-lactamase inhibition | nih.gov |
Spectroscopic Characterization Methodologies (e.g., NMR, MS, IR Spectroscopy for structural elucidation and purity)
The structural elucidation and confirmation of purity for 4-(4-Methoxy-phenyl)- acgpubs.orgbohrium.comresearchgate.nettriazole-3,5-dione and its derivatives rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. For 4-(4-Methoxy-phenyl)- acgpubs.orgbohrium.comresearchgate.nettriazole-3,5-dione, the ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.8-3.9 ppm) and the aromatic protons of the 4-methoxyphenyl ring. researchgate.net These aromatic protons typically appear as two doublets in the region of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. In ¹³C NMR spectroscopy, distinct signals would be observed for the carbonyl carbons of the dione (B5365651) moiety (typically downfield, >150 ppm), the carbons of the aromatic ring, and the methoxy carbon (around 55-60 ppm). urfu.ru
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the title compound, the molecular ion peak would confirm its molecular formula (C₉H₇N₃O₃) and mass (205.17 g/mol ). scbt.com Fragmentation analysis can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a triazole-3,5-dione derivative would be characterized by strong absorption bands corresponding to the C=O stretching of the dione group (typically in the range of 1700-1800 cm⁻¹). Other significant peaks would include C-N stretching, C-O stretching for the methoxy group, and bands associated with the aromatic ring. tubitak.gov.tr
The table below summarizes the expected spectroscopic data for the title compound based on published data for closely related structures.
| Technique | Expected Observations for 4-(4-Methoxy-phenyl)- acgpubs.orgbohrium.comresearchgate.nettriazole-3,5-dione |
|---|---|
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.0-7.5 ppm, 4H); Methoxy protons (singlet, ~3.8-3.9 ppm, 3H). researchgate.net |
| ¹³C NMR | Carbonyl carbons (>150 ppm); Aromatic carbons (~115-160 ppm); Methoxy carbon (~55-60 ppm). urfu.ru |
| IR (cm⁻¹) | C=O stretching (~1700-1800 cm⁻¹); C-N stretching; C-O stretching; Aromatic C-H and C=C stretching. tubitak.gov.tr |
| MS (m/z) | Molecular ion peak [M]⁺ confirming the molecular weight of 205.17. scbt.com |
Computational and Theoretical Investigations of 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione. epstem.net These computational approaches allow for the prediction of molecular geometry, vibrational frequencies, and electronic parameters that govern the molecule's reactivity. mdpi.comresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. mdpi.comresearchgate.net For triazole derivatives, DFT calculations reveal that charge transfer can occur within the molecule, which is crucial for understanding its reaction pathways. mdpi.comresearchgate.net
Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione, the electron-withdrawing carbonyl groups and the nitrogen atoms of the triazole ring are expected to be key sites for electrophilic and nucleophilic interactions, respectively. Theoretical calculations can precisely map these areas, guiding predictions of how the molecule will interact with other reagents. epstem.netresearchgate.net
Table 1: Representative Theoretical Electronic Properties
This table presents typical parameters calculated for triazole derivatives using DFT methods, illustrating the type of data generated for 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione.
| Parameter | Description | Predicted Significance |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. The N=N bond is known to lower LUMO energy in related compounds. researchgate.net |
| Energy Gap ($\Delta E$) | Difference between $E_{LUMO}$ and $E_{HOMO}$ | A smaller gap suggests higher reactivity, particularly in cycloaddition reactions. researchgate.netresearchgate.net |
| Dipole Moment ($\mu$) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Electrophilicity Index ($\omega$) | A quantitative measure of global electrophilic nature | Predicts the propensity to act as an electrophile in reactions. researchgate.net |
Molecular Modeling of Reaction Mechanisms
The 1,2,4-triazole-3,5-dione moiety is renowned for its high reactivity as a dienophile in various cycloaddition reactions, including Diels-Alder and ene reactions. acgpubs.orgresearchgate.net Molecular modeling serves as a powerful tool to investigate the mechanisms of these reactions at a detailed level. Theoretical studies can map the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies. acgpubs.org
For 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione, computational models can predict the stereoselectivity and regioselectivity of its cycloadditions with different dienes. acgpubs.org By calculating the energies of various possible transition states, researchers can determine the most favorable reaction pathway, explaining experimentally observed product distributions. This predictive capability is invaluable for designing synthetic routes to complex molecules. The high reactivity of the triazolinedione core is attributed to its cyclic structure and the significantly lowered LUMO energy of the azo (N=N) group, which makes it a potent electron acceptor in these reactions. researchgate.net
Computational Studies on Stability and Aromaticity of the Triazole Ring System
The stability of the 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione molecule is largely dependent on the structural integrity and electronic nature of the heterocyclic triazole ring. Computational studies provide precise information on its geometry, including bond lengths, bond angles, and dihedral angles. nih.gov DFT optimizations can predict the planarity of the ring system, a factor that often correlates with stability. nih.gov
Table 2: Calculated vs. Experimental Structural Parameters
This table illustrates the strong agreement typically found between theoretically calculated and experimentally determined (e.g., via X-ray crystallography) structural parameters for triazole-based compounds.
| Parameter | Typical Calculated Value (DFT) | Typical Experimental Value (X-ray) |
|---|---|---|
| N-N Bond Length (Å) | ~1.37 Å | ~1.37 Å |
| N=N Bond Length (Å) | ~1.29 Å | ~1.30 Å |
| N-N-N Bond Angle (°) | ~105° | ~105° |
Data is representative of values found for related 1,2,3-triazole structures. mdpi.com
High-Throughput Computational Screening in Materials Design and Organic Synthesis
High-throughput computational screening (also known as virtual screening) is a modern approach that leverages computational power to rapidly assess vast libraries of chemical compounds for specific properties or functions. nih.govnih.gov Derivatives of 4-(4-Methoxy-phenyl)- mdpi.comnih.govacgpubs.orgtriazole-3,5-dione can be included in these virtual libraries for screening in various applications.
In drug discovery, for example, molecular docking simulations can be used to screen thousands of triazole derivatives against the active site of a biological target, such as an enzyme or receptor. nih.govnih.govnih.gov This process predicts the binding affinity and orientation of each compound, allowing researchers to identify the most promising candidates for synthesis and experimental testing. nih.gov This significantly accelerates the discovery of new therapeutic agents. nih.gov
Beyond medicine, computational screening is used in materials science to discover new functional materials. By calculating properties like electronic bandgap, charge mobility, or non-linear optical response, libraries of compounds can be screened to find molecules with desirable characteristics for use in organic electronics, sensors, or other advanced technologies. researchgate.net This in silico approach allows for the rational design of novel materials with tailored properties, guiding synthetic efforts toward the most promising molecular structures.
Diverse Applications of 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione in Chemical Science
As a Versatile Reagent in Complex Organic Synthesis
The inherent reactivity of 4-(4-methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione makes it an excellent candidate for the synthesis of intricate organic molecules. Its ability to act as a potent dienophile and engage in various cycloaddition reactions has been harnessed for the creation of novel molecular architectures.
Building Blocks for Fused Heterocyclic Systems (e.g., Pyrazolourazoles)
The creation of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often exhibit unique biological activities and physical properties. The combination of pyrazole (B372694) and 1,2,4-triazole (B32235) rings in a single molecule can lead to compounds with significant pharmacological potential. zsmu.edu.ua While the direct synthesis of pyrazolourazoles using 4-(4-methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione is not extensively detailed, the principles of its reactivity suggest its utility in forming such fused systems. The general strategy involves the reaction of a suitable pyrazole derivative with the triazolinedione.
The synthesis of related fused systems, such as 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- zsmu.edu.uaresearchgate.netnih.govtriazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazoles, highlights the utility of precursors containing both pyrazole and methoxyphenyl-triazole moieties. zsmu.edu.ua These complex structures are built through multi-step syntheses, demonstrating the modularity of this approach in creating diverse heterocyclic scaffolds. zsmu.edu.ua The reaction of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, a related compound, proceeds via an ene reaction, showcasing another pathway to complex heterocyclic structures. researchgate.net
| Reactant 1 | Reactant 2 | Resulting Fused System | Reference |
| Pyrazole derivative | 4-(4-Methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione | Pyrazolourazole (hypothetical) | N/A |
| 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol | Various reagents | 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- zsmu.edu.uaresearchgate.netnih.govtriazolo[3,4-b] zsmu.edu.uanih.govnih.govthiadiazoles | zsmu.edu.ua |
| Arylmethylenedihydropyrazoles | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Ene adducts | researchgate.net |
Precursors for Polyheterocyclic and Natural Product Analogues
The quest for novel therapeutic agents often involves the synthesis of complex polyheterocyclic compounds and analogues of natural products. The reactivity of 4-(4-methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione can be exploited to introduce the triazole moiety into larger, more complex scaffolds. While direct applications in the total synthesis of natural products are not prominently reported, its use in creating structurally diverse molecules is evident.
The synthesis of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazole moieties has been achieved through one-pot multi-component reactions, showcasing the potential for creating complex polyheterocyclic systems. researchgate.net Although this example does not directly use the title compound, it illustrates a strategy where similar building blocks can be employed. The incorporation of a triazole moiety into natural product scaffolds has been shown to result in potent antimicrobial analogues, suggesting a promising avenue for the application of 4-(4-methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione. acs.org
Application in Polymer Science and Functional Materials
The field of polymer science has greatly benefited from the development of "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions. Triazolinedione-based reactions have emerged as a powerful tool in this area.
Triazolinedione-based Click Reactions in Polymer Conjugation and Cross-linking
Triazolinediones, including 4-(4-methoxy-phenyl)- zsmu.edu.uaresearchgate.netnih.govtriazole-3,5-dione, are known for their ability to undergo ultrafast and reversible click chemistry reactions. zsmu.edu.ua These reactions are highly efficient and can be performed under ambient conditions without the need for a catalyst. zsmu.edu.ua This makes them ideal for various applications in polymer science, including:
Macromolecular Functionalization: The rapid and specific reaction of triazolinediones with suitable functional groups allows for the precise modification of polymers.
Polymer-Polymer Linking: This chemistry enables the efficient linking of different polymer chains to create block copolymers and other complex architectures.
Polymer Cross-linking: The formation of cross-links between polymer chains using triazolinedione chemistry can be used to create robust polymer networks and gels. zsmu.edu.ua
A notable feature of the reaction between triazolinediones and indole (B1671886) partners is its reversibility at elevated temperatures. This "transclick" reaction allows for the development of dynamic polymer systems, such as self-healing materials, and polymers that can be reshaped and recycled. zsmu.edu.ua
| Application | Key Features | Potential Outcome | Reference |
| Polymer Conjugation | Ultrafast, catalyst-free, high efficiency | Functionalized polymers, block copolymers | zsmu.edu.ua |
| Polymer Cross-linking | Ambient conditions, reversible with specific partners | Polymer networks, self-healing materials | zsmu.edu.ua |
Radiochemistry and Radiopharmaceutical Design
The development of radiolabeled molecules for diagnostic imaging techniques like Positron Emission Tomography (PET) is a critical area of research in medicine. The ability to attach a positron-emitting radionuclide, such as fluorine-18 (B77423) ([18F]), to a biologically active molecule is essential for this purpose.
Development as [18F]Radio-Prosthetic Groups for Biomolecule Radiolabelling
Derivatives of 4-phenyl-1,2,4-triazole-3,5-dione have been developed as [18F]radio-prosthetic groups for the radiolabeling of biomolecules. researchgate.netuzhnu.edu.ua These prosthetic groups act as a bridge between the radionuclide and the target biomolecule. The strategy involves the synthesis of an [18F]-labeled triazolinedione, which can then be conjugated to a biomolecule, often through a specific reaction with amino acid residues like tyrosine. researchgate.netuzhnu.edu.ua
The development of [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione ([18F]F-PTAD) serves as a prime example of this approach. researchgate.netuzhnu.edu.ua This agent allows for the specific and efficient radiolabeling of tyrosine-containing peptides and proteins, providing a versatile tool for the development of new PET imaging agents. researchgate.netuzhnu.edu.ua This methodology has been applied to the development of PET radioligands for imaging specific biological targets, such as cyclooxygenase-1 (COX-1) in the brain. researchgate.net
| [18F]Prosthetic Group | Target Biomolecule Moiety | Application | Reference |
| [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione | Tyrosine residues | PET imaging agent development | researchgate.netuzhnu.edu.ua |
| [11C] and [18F] labeled 1,5-diaryl-1H-1,2,4-triazoles | Cyclooxygenase-1 (COX-1) | Imaging neuroinflammation | researchgate.net |
Contribution to Agrochemical and Pharmaceutical Intermediate Synthesis
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds. Its presence is a hallmark of many successful commercial products, including fungicides, herbicides, and therapeutic drugs. Consequently, 4-(4-Methoxy-phenyl)-triazole-3,5-dione serves as a key precursor for introducing this vital heterocyclic moiety into novel molecular frameworks, paving the way for the development of new active ingredients.
Role in Agrochemical Synthesis:
The development of novel fungicides and herbicides is critical for modern agriculture. Triazole-based compounds are among the most important classes of fungicides, primarily acting as inhibitors of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for fungal cell membrane biosynthesis. The structural framework of 4-(4-Methoxy-phenyl)-triazole-3,5-dione provides a direct route to derivatives with potential fungicidal properties.
Research into related structures has shown that 3-aryl-3-triazolylpropiophenones are effective components in fungicide, bactericide, and herbicide formulations. The synthesis of such molecules can be achieved through the conjugate addition of a triazole nucleus to α,β-unsaturated ketones. This highlights a potential pathway where 4-(4-Methoxy-phenyl)-triazole-3,5-dione or its derivatives could be used to generate novel agrochemicals.
Furthermore, various 1,2,4-triazolinone compounds have been successfully developed as commercial herbicides. The synthesis of new derivatives in this class often involves the cyclization of substituted thiosemicarbazides, which can be prepared from precursors like 4-(4-Methoxy-phenyl)-triazole-3,5-dione. The introduction of different substituents onto the triazole ring allows for the fine-tuning of herbicidal activity and selectivity.
Below is a representative table illustrating a common synthetic transformation used to build more complex triazole-containing molecules with potential agrochemical applications.
Table 1: Synthesis of a β-Azolyl Ketone Intermediate This table illustrates a representative Michael addition reaction, a common method for forming C-N bonds and creating intermediates for bioactive compounds.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |
| 1H-1,2,4-triazole | (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | bcmim-Cl | None | 80 °C, 24 h | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | 37% |
Role in Pharmaceutical Intermediate Synthesis:
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic actions, including antifungal, anti-inflammatory, and anticancer properties. The compound 4-(4-Methoxy-phenyl)-triazole-3,5-dione is an important intermediate for synthesizing novel pharmaceutical candidates that incorporate this key heterocycle.
For instance, studies have demonstrated the synthesis of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which have shown significant anti-inflammatory activity. The synthetic routes to these molecules rely on precursors that can be derived from the core structure of 4-(4-Methoxy-phenyl)-triazole-3,5-dione, highlighting its role as a foundational building block.
The general synthetic utility of 4-aryl-1,2,4-triazolidine-3,5-diones as key intermediates is well-documented, and improvements to their manufacturing processes are of considerable interest. These intermediates can be readily converted into a variety of derivatives. A common synthetic strategy involves the S-alkylation of related 1,2,4-triazole-3-thiol derivatives to produce intermediates that can be further modified into active pharmaceutical ingredients (APIs).
The following table details a typical reaction for the derivatization of a triazole core, a fundamental step in building pharmaceutical intermediates.
Table 2: Synthesis of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivative This table outlines a common multi-step synthesis for creating functionalized triazole-thiols, which are versatile intermediates for further elaboration in drug discovery.
| Step | Starting Material | Reagent(s) | Conditions | Intermediate/Product |
| 1 | Phenylacetic hydrazide | p-Methoxyphenyl isothiocyanate | Ethanol, Reflux | 1-Phenylacetyl-4-(4-methoxyphenyl)thiosemicarbazide |
| 2 | 1-Phenylacetyl-4-(4-methoxyphenyl)thiosemicarbazide | 2N NaOH | Reflux | 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
Future Research Trajectories and Emerging Paradigms for 4 4 Methoxy Phenyl 1 2 3 Triazole 3,5 Dione
Development of Novel Catalytic Systems for Enhanced Synthesis and Reactivity
The synthesis of 4-(4-Methoxy-phenyl)- nih.govacs.orgresearchgate.nettriazole-3,5-dione typically involves the oxidation of its urazole (B1197782) precursor, 4-(4-Methoxyphenyl)urazole. While traditional methods have relied on stoichiometric oxidants, future research is increasingly focused on catalytic systems to improve efficiency and reduce waste.
One promising avenue is the development of heterogeneous catalysts for the oxidation step. For instance, the use of calcium hypochlorite (B82951) under mild, heterogeneous conditions has been shown to be an efficient method for oxidizing urazoles to the corresponding triazolediones. acs.org Research in this area could expand to include other solid-supported oxidizing agents or electrocatalytic methods, which would simplify product purification and allow for catalyst recycling.
For enhancing reactivity, particularly in cycloaddition reactions where triazolediones excel, organocatalysis presents a significant opportunity. While the inherent reactivity of the N=N double bond in compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is very high, catalysts could be employed to achieve higher levels of stereocontrol or to enable reactions with less reactive substrates. researchgate.netuzhnu.edu.ua Furthermore, copper-catalyzed reactions, which are pivotal in the synthesis of other triazole isomers (specifically 1,2,3-triazoles via "click chemistry"), could inspire the development of novel catalytic transformations for functionalizing the 1,2,4-triazole-3,5-dione core. nih.govresearchgate.net The development of solid-phase supported copper catalysts, for example, offers advantages in ease of preparation, good catalytic activity, and simple separation from the reaction product by filtration. nih.gov
Table 1: Comparison of Oxidation Methods for Urazole Synthesis
| Method | Reagent/Catalyst | Advantages | Disadvantages |
| Classical Synthesis | Lead Tetroxide | Effective for initial synthesis | Use of heavy metals, stoichiometric waste |
| Modern Batch | tert-Butyl Hypochlorite | Practical, good yields for lab scale wikipedia.org | Volatile and corrosive reagent |
| Heterogeneous | Calcium Hypochlorite | Mild conditions, easy workup acs.org | May require optimization for substrate scope |
| Future Catalytic | Electrocatalysis/Photocatalysis | Potentially waste-free, high control | Requires specialized equipment, catalyst development |
Exploration of Sustainable and Atom-Economical Synthetic Routes
In line with the principles of green chemistry, future synthetic strategies will prioritize sustainability and atom economy. nih.govresearchgate.net This involves minimizing waste, avoiding hazardous solvents, and designing processes where the maximum number of atoms from the reactants are incorporated into the final product.
The synthesis of the urazole precursor offers significant room for improvement. Traditional methods can be tedious and may require harsh conditions. acs.org More sustainable approaches could involve one-pot syntheses from readily available starting materials. For example, multi-component reactions, which combine three or more reactants in a single step, are highly atom-economical and can rapidly generate molecular complexity. researchgate.net Research into a one-pot, three-component synthesis of the 4-(4-methoxyphenyl)urazole precursor could significantly streamline its production.
Furthermore, the choice of solvents and energy sources is critical. The use of alternative energy sources like microwave irradiation or ultrasound has been shown to accelerate the synthesis of various triazole systems, often leading to higher yields and shorter reaction times under greener conditions. nih.gov Mechanochemistry, or solvent-free reactions conducted by mechanical mixing, represents another frontier for the sustainable synthesis of triazole derivatives. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major emerging paradigm in chemical synthesis. nih.gov Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product purity. mdpi.com Given the high reactivity and potential hazards associated with some reagents used in triazoledione (B1667160) synthesis, flow chemistry provides a significantly safer operational window. nih.govresearchgate.net
Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of reaction conditions. researchgate.netnih.gov These systems allow for high-throughput screening of catalysts, solvents, and other variables, drastically reducing the time required for process development. researchgate.net For a molecule like 4-(4-Methoxy-phenyl)- nih.govacs.orgresearchgate.nettriazole-3,5-dione, an automated system could efficiently synthesize a library of derivatives by varying the aryl substituent, enabling rapid exploration of structure-activity relationships for materials science applications. nih.govnih.gov Companies are developing automated synthesizers that use pre-packaged reagent cartridges, making complex multi-step syntheses accessible to a broader range of researchers and ensuring high reproducibility. youtube.com This technology could be adapted for the multi-step synthesis of functionalized triazolediones. youtube.com
Table 2: Advantages of Flow Chemistry for Triazoledione Synthesis
| Feature | Benefit in Flow Chemistry | Traditional Batch Limitation |
| Safety | Small reaction volumes minimize risk with hazardous reagents/exothermic reactions. mdpi.com | Large volumes increase risks of thermal runaway and exposure. |
| Control | Precise control over temperature and residence time leads to higher selectivity. nih.gov | Temperature gradients and mixing issues can lead to side products. |
| Scalability | Scaling up is achieved by running the system for longer, not by using larger reactors. nih.gov | Scaling up often requires complete re-optimization of reaction conditions. |
| Integration | Easily coupled with in-line purification and analysis for automated production. nih.gov | Workup and purification are separate, time-consuming steps. |
Interdisciplinary Applications and Functional Material Development
The unique reactivity of the 1,2,4-triazole-3,5-dione core makes it a powerful tool for applications beyond traditional organic synthesis. Its character as a "super-dienophile" allows it to participate in rapid and efficient Diels-Alder and ene reactions, which are cornerstone transformations in "click chemistry." acs.orgresearchgate.net This high reactivity can be harnessed for the development of novel functional materials and for bioconjugation.
In polymer science, triazolediones can be used to modify existing polymers or to create novel polymer architectures. For example, their ability to react quickly and cleanly with dienes makes them ideal for cross-linking applications or for grafting functional molecules onto a polymer backbone.
In the realm of materials science, the rigid, electron-deficient triazole ring can be incorporated into larger structures to create materials with specific electronic or photophysical properties. The methoxy (B1213986) group on the phenyl ring provides a handle for further functionalization, allowing the molecule to be tethered to surfaces or integrated into supramolecular assemblies.
The most exciting future applications may lie at the interface of chemistry and biology. The rapid and specific reactivity of the triazoledione moiety makes it an excellent candidate for bio-orthogonal labeling, where molecules are tagged within a complex biological environment without interfering with native processes. This could enable new strategies for imaging, diagnostics, and drug delivery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted hydrazines or thiadiazoles. For example, 4-methoxyphenylhydrazine hydrochloride reacts with acetyl-cyanothiadiazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst. Key variables include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of precursors to minimize side products like pyrazole derivatives . Optimizing pH (using acetic acid) and temperature (reflux at ~78°C) improves cyclization efficiency.
Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. The triazole ring adopts a planar conformation, with the 4-methoxyphenyl substituent influencing packing via π-π stacking and hydrogen bonding. Dihedral angles between the triazole core and aromatic substituents (e.g., 10–15°) correlate with electronic delocalization and stability .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–7.5 ppm. ¹³C NMR distinguishes carbonyl carbons (δ 160–165 ppm) .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 260–265) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT reconcile discrepancies between experimental and theoretical vibrational spectra?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and electronic properties. Discrepancies arise from solvent effects or crystal packing forces absent in gas-phase models. Scaling factors (0.96–0.98) adjust theoretical frequencies to match experimental IR/Raman data. Cross-validation with XRD bond lengths improves accuracy .
Q. What strategies resolve contradictions in biological activity data across studies involving triazole derivatives?
- Methodological Answer : Inconsistent bioactivity results often stem from variations in assay conditions (e.g., solvent polarity, cell line specificity). Systematic meta-analysis using standardized protocols (e.g., fixed IC50 measurement methods) and multivariate regression identifies confounding variables. Comparative crystallography (e.g., ligand-protein docking studies) clarifies structure-activity relationships (SAR) .
Q. How can AI-driven experimental design accelerate the discovery of novel triazole-based analogs?
- Methodological Answer : AI platforms (e.g., ICReDD’s reaction path search algorithms) integrate quantum chemical calculations and experimental data to predict optimal synthetic routes. For example, neural networks trained on existing triazole reaction datasets propose solvent-catalyst combinations that maximize yield while minimizing side reactions. Autonomous labs then validate predictions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
